molecular formula C12H15BrFNOS B3089471 2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]- CAS No. 1194044-26-2

2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]-

Cat. No.: B3089471
CAS No.: 1194044-26-2
M. Wt: 320.22 g/mol
InChI Key: WOADMISSFZLHGL-KRWDZBQOSA-N
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Description

2-Propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfinamide group, a fluorine atom, and a bromine atom attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- typically involves the reaction of 1-(2-fluoro-5-bromophenyl)ethanone with ®-(+)-2-methyl-2-propanesulfinamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

2-Propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- involves its interaction with specific molecular targets and pathways. The sulfinamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine and bromine atoms can also participate in various interactions, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanesulfinamide, N-[1-(2-fluoro-5-nitrophenyl)ethylidene]-2-methyl-, [S®]-
  • 2-Propanesulfinamide, N-[1-(2-chloro-5-bromophenyl)ethylidene]-2-methyl-, [S®]-

Uniqueness

Compared to similar compounds, 2-propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- is unique due to the presence of both fluorine and bromine atoms on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications.

Properties

CAS No.

1194044-26-2

Molecular Formula

C12H15BrFNOS

Molecular Weight

320.22 g/mol

IUPAC Name

(S)-N-[1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C12H15BrFNOS/c1-8(15-17(16)12(2,3)4)10-7-9(13)5-6-11(10)14/h5-7H,1-4H3/t17-/m0/s1

InChI Key

WOADMISSFZLHGL-KRWDZBQOSA-N

SMILES

CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F

Isomeric SMILES

CC(=N[S@@](=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F

Canonical SMILES

CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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